(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Description
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane core substituted with a 2-aminoethyl group and a hydroxymethyl moiety. The spirocyclic framework enhances conformational rigidity, which can improve receptor binding specificity compared to linear analogs.
Properties
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.4]nonan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-6-13-7-10(8-14)11(9-13)3-1-2-4-11/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDDZOKXRRHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a compound characterized by its unique spirocyclic structure, which includes an amino group and a hydroxyl group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 198.31 g/mol
- CAS Number : 2092098-42-3
The biological activity of this compound is thought to stem from its interactions with various molecular targets, particularly in the central nervous system. The amino and hydroxyl groups are critical for its reactivity and binding affinity to biological receptors.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Sigma Receptor Binding : Studies suggest that derivatives of the spirocyclic structure can act as ligands for sigma receptors (S1R and S2R), which are implicated in various neurological processes, including pain modulation and neuroprotection .
- Antinociceptive Effects : The compound has been linked to analgesic properties, potentially offering therapeutic benefits for pain management. It exhibits high binding affinities for sigma receptors, which are known to play a role in pain pathways .
- Neuroprotective Properties : There is evidence suggesting that compounds with similar structures can provide neuroprotection by modulating oxidative stress and inflammatory pathways in neuronal cells .
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of this compound:
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2-Azaspiro[4.4]nonan-3-yl)methanol | Similar spirocyclic structure without aminoethyl substitution | Limited receptor binding activity |
| This compound | Unique due to the aminoethyl group | High affinity for sigma receptors; notable analgesic effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Core Variations
- 2-Azaspiro[4.4]nonane Derivatives: Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl (CAS 6951-13-9): This derivative replaces the hydroxymethyl group with an ethyl carboxylate, increasing lipophilicity (logP ~1.8) but reducing hydrogen-bonding capacity. It is often used as a synthetic intermediate .
Functional Group Modifications
- (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine (CAS 1420980-75-1): Replaces the hydroxymethyl with a methanamine group, reducing hydrophilicity (calculated logP = 1.2 vs. 0.8 for the target compound) but enhancing amine-mediated interactions with CNS receptors .
- {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol (CAS 19837-64-0): Substitutes the nitrogen in the spiro core with oxygen, decreasing basicity (pKa ~0 vs. ~9.5 for the target compound) and altering metabolic stability .
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane: Example: 2-Azaspiro[4.4]nonane-1,3-dione derivatives exhibit ED₅₀ values of 15–30 mg/kg in maximal electroshock (MES) tests, comparable to phenytoin. The hydroxymethyl group in the target compound may enhance water solubility, improving bioavailability .
Physicochemical Data
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | |
|---|---|---|---|---|
| (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol | 214.29 | 0.8 | 12.5 (pH 7.4) | |
| Ethyl 2-azaspiro[4.4]nonane-7-carboxylate | 197.27 | 2.1 | 0.3 (pH 7.4) | |
| 2-(3,4-Difluorobenzenesulfonyl)-2-azaspiro[4.4]nonan-4-ylmethanone | 427.51 | 3.2 | <0.1 (pH 7.4) |
*Calculated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
